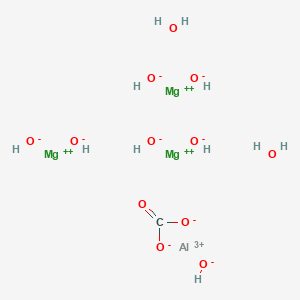
Almagate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Almagate ist eine kristalline, hydratisierte Aluminium-Magnesium-Hydroxycarbonat-Verbindung mit der chemischen Formel Al₂Mg₆(OH)₁₄(CO₃)₂·4H₂O . Es wird hauptsächlich als Antazidum verwendet, um Magensäure zu neutralisieren und Linderung bei Beschwerden wie Sodbrennen, Gastritis und Geschwüren zu verschaffen . This compound wurde erstmals 1984 beschrieben und ist seitdem für seine hohe Säureneutralisationskapazität und seinen niedrigen Natriumgehalt bekannt .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Almagate kann synthetisiert werden, indem Aluminiumhydroxid und Magnesiumhydroxid mit Natriumhydrogencarbonat in gereinigtem Wasser umgesetzt werden. Die Reaktionsmischung wird auf 95-100°C erhitzt und 6-8 Stunden lang kräftig gerührt. Nach dem Abkühlen auf Raumtemperatur wird die Mischung filtriert, mit reinem Wasser gewaschen und getrocknet, um this compound zu erhalten .
Industrielle Produktionsmethoden: In industriellen Umgebungen wird this compound hergestellt, indem Aluminiumchlorid-Hexahydrat und Magnesiumchlorid-Hexahydrat in Wasser gelöst werden, um eine gemischte Salzlösung zu bilden. Dann wird Natriumcarbonat tropfenweise zu der erhitzten Lösung gegeben, was zur Bildung von this compound führt. Das Produkt wird filtriert, gewaschen und getrocknet, um eine hohe Ausbeute zu erzielen .
Chemische Reaktionsanalyse
Reaktionstypen: this compound durchläuft hauptsächlich Neutralisationsreaktionen mit Magensäure (Salzsäure), um Wasser und neutrale Salze zu bilden . Es zeigt auch eine Pufferkapazität im pH-Bereich von 3-5, was es für längere Zeiträume wirksam macht .
Häufige Reagenzien und Bedingungen:
Neutralisation: this compound reagiert mit Salzsäure im Magen, um Wasser und Metallchloride zu bilden.
Pufferung: Es behält seine Pufferkapazität auch bei steigenden Magensäure-pH-Werten bei.
Hauptprodukte, die gebildet werden:
- Wasser
- Metallchloride (z. B. Aluminiumchlorid, Magnesiumchlorid)
Wissenschaftliche Forschungsanwendungen
This compound hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:
Analyse Chemischer Reaktionen
Types of Reactions: Almagate primarily undergoes neutralization reactions with gastric acid (hydrochloric acid) to form water and neutral salts . It also exhibits buffering capacity in the pH range of 3-5, making it effective for longer durations .
Common Reagents and Conditions:
Neutralization: this compound reacts with hydrochloric acid in the stomach to form water and metal chlorides.
Buffering: It maintains its buffering capacity even at increasing gastric pH levels.
Major Products Formed:
- Water
- Metal chlorides (e.g., aluminum chloride, magnesium chloride)
Wissenschaftliche Forschungsanwendungen
Almagate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Wirkmechanismus
Almagate wirkt durch direkte Neutralisierung von Magensäure. Es reagiert mit Salzsäure (HCl) im Magen, um Wasser und Metallchloride zu bilden, wodurch die Säure effektiv reduziert wird. Diese Wirkung trägt dazu bei, Beschwerden zu lindern, die durch Erkrankungen wie Sodbrennen, Gastritis und Geschwüre verursacht werden. Darüber hinaus erhöht this compound die Konzentration von Bikarbonat-Ionen und Prostaglandinen, was zytoprotektive Wirkungen verleiht .
Vergleich Mit ähnlichen Verbindungen
Almagate wird häufig mit anderen Antazidum-Verbindungen wie Aluminiumhydroxid, Magnesiumhydroxid und Magaldrat verglichen:
Aluminiumhydroxid: this compound hat eine höhere Säureneutralisationskapazität und einen niedrigeren intrinsischen Natriumgehalt im Vergleich zu Aluminiumhydroxid.
Magnesiumhydroxid: this compound behält seine Pufferkapazität auch bei steigenden Magensäure-pH-Werten bei, im Gegensatz zu Magnesiumhydroxid.
Ähnliche Verbindungen:
- Aluminiumhydroxid
- Magnesiumhydroxid
- Magaldrat
Die einzigartigen Eigenschaften von this compound, wie seine hohe Säureneutralisationskapazität, sein niedriger Natriumgehalt und seine verlängerte Pufferkapazität, machen es zu einem hochwirksamen Antazidum zur Behandlung von gastrointestinalen Erkrankungen .
Eigenschaften
CAS-Nummer |
66827-12-1 |
|---|---|
Molekularformel |
CH3AlMgO5-3 |
Molekulargewicht |
146.32 g/mol |
IUPAC-Name |
aluminum;trimagnesium;carbonate;heptahydroxide;dihydrate |
InChI |
InChI=1S/CH2O3.Al.Mg.2H2O/c2-1(3)4;;;;/h(H2,2,3,4);;;2*1H2/p-3 |
InChI-Schlüssel |
NSGJDSJCJMRMEA-UHFFFAOYSA-K |
SMILES |
C(=O)([O-])[O-].O.O.[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Mg+2].[Mg+2].[Mg+2].[Al+3] |
Kanonische SMILES |
C(=O)([O-])[O-].O.[OH-].[Mg].[Al] |
Key on ui other cas no. |
66827-12-1 |
Synonyme |
almagate Almax aluminum-magnesium hydroxide carbonate aluminum-magnesium hydroxycarbonate Deprece Obetine TISACID |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















